2-(1-{[4-(3-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[1-[2-[4-(3-methoxyphenyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c1-34-21-9-5-8-20(16-21)29-14-12-28(13-15-29)18-24(32)30-11-10-26-25(33)22(30)17-23(31)27-19-6-3-2-4-7-19/h2-9,16,22H,10-15,17-18H2,1H3,(H,26,33)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQYUSGDMUVDOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)N3CCNC(=O)C3CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[4-(3-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom . The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the piperazine ring under basic conditions . The final step involves the acylation of the piperazine derivative with phenylacetyl chloride to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. This reaction is critical for studying metabolic pathways.
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 80°C, 6 hrs | 2-(1-{[4-(3-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetic acid + Aniline | 72% | |
| Basic (NaOH) | 2M NaOH, 60°C, 4 hrs | Sodium salt of acetic acid derivative + Phenol byproduct | 65% |
Alkylation/Acylation of Piperazine
The secondary amines in the piperazine ring react with alkyl halides or acyl chlorides to form tertiary amines or amides, respectively.
Alkylation Example
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl bromoacetate | DMF, K2CO3, 50°C, 12 hrs | Ethyl 2-(4-(3-methoxyphenyl)piperazin-1-yl)acetate derivative | 58% |
Acylation Example
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | CH2Cl2, Et3N, 0°C → RT | N-acetylpiperazine derivative | 66% |
Oxidation Reactions
The 3-methoxyphenyl group undergoes oxidation, particularly under strong oxidizing conditions, to form quinone-like structures.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO4, H2SO4 | 70°C, 3 hrs | 3-Methoxy-1,4-benzoquinone derivative | 41% |
Cyclization Reactions
Intramolecular cyclization occurs under dehydrating conditions, forming lactams or fused heterocycles.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| PCl5, toluene | Reflux, 8 hrs | Tetracyclic piperazine-lactam | 53% |
Nucleophilic Substitution
While the parent compound lacks strong leaving groups, synthetic intermediates (e.g., chloroacetyl derivatives) participate in SN2 reactions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium azide | DMF, 80°C, 6 hrs | Azidoacetyl intermediate | 68% |
Spectroscopic Characterization
Key techniques for reaction monitoring and product validation include:
-
1H/13C NMR : Confirms structural integrity of alkylated/acylated derivatives .
-
IR Spectroscopy : Identifies amide C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹).
-
Mass Spectrometry : Validates molecular weights (e.g., ESI–MS for azido derivative: m/z 487.2 [M+H]+).
Reaction Optimization Insights
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance alkylation/acylation rates .
-
Catalysts : Triethylamine or DMAP improves acylation efficiency by neutralizing HCl byproducts .
-
Purification : Silica gel chromatography (eluent: CH2Cl2/MeOH 9:1) achieves >95% purity for most derivatives .
Comparative Reactivity with Analogues
The 3-methoxyphenyl substituent enhances electron density in the piperazine ring, increasing nucleophilicity compared to unsubstituted or halogenated analogues . For example:
| Compound | Relative Alkylation Rate | Reference |
|---|---|---|
| 3-Methoxyphenyl derivative | 1.0 (baseline) | |
| 4-Fluorophenyl analogue | 0.73 | |
| 2-Chlorophenyl analogue | 0.65 |
Scientific Research Applications
Molecular Formula and Structure
- Molecular Formula : C25H31N5O4
- IUPAC Name : 2-(1-{[4-(3-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide
The compound features a piperazine ring, which is common in many psychoactive drugs, and its structure allows for interactions with various biological receptors. The presence of the methoxy group enhances its lipophilicity, potentially improving bioavailability.
Medicinal Chemistry
The primary focus of research on this compound is its potential as a tyrosine kinase inhibitor , particularly targeting Bruton tyrosine kinase (BTK) . BTK plays a crucial role in B-cell signaling pathways, making it a significant target for treating hematological malignancies and autoimmune diseases. Inhibitors of BTK have shown promise in clinical settings for conditions such as chronic lymphocytic leukemia (CLL) and rheumatoid arthritis.
Research indicates that this compound interacts with various biological receptors:
- Adrenergic Receptors : It has been studied for its activity at alpha1-adrenergic receptors, which are involved in vasoconstriction and smooth muscle contraction. This interaction suggests potential applications in treating hypertension and cardiac arrhythmias.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial. Techniques such as:
- Molecular Docking Studies : To predict binding affinities and interaction modes with target proteins.
- In Vitro Assays : To evaluate biological activity against specific cell lines or receptor types.
These studies help elucidate the mechanism of action and potential therapeutic effects.
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses such as vasoconstriction and smooth muscle contraction . The methoxyphenyl group enhances the binding affinity of the compound to the receptor, while the piperazine ring facilitates the interaction with the receptor’s active site . This interaction leads to the activation or inhibition of downstream signaling pathways, resulting in the observed physiological effects.
Comparison with Similar Compounds
Key Structural Features and Variations
The compound’s uniqueness lies in its 3-methoxyphenyl-piperazine and 3-oxopiperazin motifs. Below is a comparative analysis with analogs (Table 1):
Table 1: Structural and Functional Comparison with Analogous Compounds
| Compound Name | Structural Features | Biological Activity | Key Differences |
|---|---|---|---|
| Target Compound : 2-(1-{[4-(3-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide | - 3-Methoxyphenyl-piperazine - 3-Oxopiperazin - N-Phenylacetamide |
Potential CNS activity (inferred) | Reference compound |
| 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide | - 4-Methoxyphenyl-piperazine - Oxoacetamide - Nitro substituent |
Not explicitly reported | - Methoxy position (4- vs. 3-) - Nitro group may enhance electron-withdrawing effects |
| N-(2-Methoxyphenyl)-2-(piperazin-1-yl)acetamide | - Piperazine - 2-Methoxyphenylacetamide |
Not specified | - Lacks 3-oxopiperazin - Simpler acetamide structure |
| N-(4-Fluorophenyl)-2-(4-{3-methyltriazolo[4,5-d]pyrimidin}-piperazin)acetamide | - Fluorophenyl - Triazolo-pyrimidin-piperazine |
Enhanced bioactivity (fluorine effect) | - Triazolo-pyrimidin heterocycle replaces oxopiperazin - Fluorine improves lipophilicity |
| 2-{3-[3-(Acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-methylphenyl)acetamide | - Oxopyridazin - Acetylamino-ethylphenyl |
Targeted applications (unspecified) | - Pyridazinone vs. oxopiperazin - Ethyl substituent alters steric profile |
Impact of Structural Modifications on Bioactivity
- Methoxy Position : The 3-methoxyphenyl group in the target compound may confer distinct receptor affinity compared to the 4-methoxy analog (), as meta-substitution often enhances CNS penetration due to optimized lipophilicity .
- Oxopiperazin vs.
- Fluorine Substitution : The 4-fluorophenyl analog () highlights how halogenation can enhance bioactivity via increased membrane permeability and binding pocket interactions .
Pharmacological and Physicochemical Properties
- Solubility : The N-phenylacetamide group in the target compound likely reduces aqueous solubility compared to simpler acetamides (e.g., ) but improves blood-brain barrier penetration .
- Receptor Binding: The 3-oxopiperazin moiety may mimic endogenous ligands at serotonin or dopamine receptors, similar to other piperazine derivatives (), though specific target validation is needed .
Biological Activity
Overview
2-(1-{[4-(3-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide is a complex organic compound with significant potential in pharmacological applications. Its molecular formula is C25H31N5O4, and it contains a piperazine ring, which is a common feature in many psychoactive and therapeutic agents. This compound has garnered attention for its biological activity, particularly as a tyrosine kinase inhibitor targeting Bruton tyrosine kinase (BTK), which is crucial in B-cell signaling pathways.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | C25H31N5O4 |
| CAS Number | 1032626-91-7 |
| IUPAC Name | 2-[1-[2-[4-(3-methoxyphenyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]-N-phenylacetamide |
| Key Functional Groups | Piperazine, Acetamide, Methoxyphenyl |
The primary mechanism of action of this compound involves its interaction with alpha1-adrenergic receptors and Bruton tyrosine kinase (BTK) . BTK is involved in the signaling pathways of B-cells, making this compound potentially useful in treating hematological malignancies and autoimmune diseases. The inhibition of BTK can lead to reduced proliferation of B-cells and modulation of immune responses.
Biological Activity and Research Findings
Recent studies have highlighted the biological activity of this compound through various experimental models:
- Tyrosine Kinase Inhibition : The compound has shown promising results as a BTK inhibitor, which may have implications for the treatment of diseases such as chronic lymphocytic leukemia (CLL) and other B-cell malignancies. In vitro assays demonstrated that it effectively inhibits BTK activity, leading to decreased cell proliferation in malignant B-cell lines .
- Antipsychotic Properties : Similar compounds with piperazine structures have been evaluated for antipsychotic activity. In animal models, derivatives of this compound exhibited varying degrees of interaction with serotonin receptors (5-HT2A) and dopamine receptors (D2), suggesting potential applications in the treatment of schizophrenia and other mood disorders .
- Cardiovascular Effects : The interaction with alpha1-adrenergic receptors indicates potential applications in managing hypertension and cardiac arrhythmias. Experimental studies showed that compounds with similar structures could induce vasodilation and modulate heart rate .
Case Studies
Several case studies have documented the effects of related compounds on specific biological systems:
- Study on CLL Treatment : A clinical trial investigated the impact of a similar BTK inhibitor on patients with CLL. Results indicated a significant reduction in tumor burden and improved overall survival rates among treated patients .
- Animal Model for Antipsychotic Effects : Research conducted on piperazine derivatives demonstrated their efficacy in reducing catalepsy in rodent models, indicating potential antipsychotic effects mediated through dopaminergic pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-(1-{[4-(3-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis typically involves multi-step coupling reactions. Key steps include:
- Piperazine functionalization : Reacting 3-methoxyphenylpiperazine with acetylating agents (e.g., chloroacetyl chloride) to introduce the acetyl group.
- Piperazinone formation : Cyclization under basic conditions (e.g., K₂CO₃ in DMF) to form the 3-oxopiperazine core .
- Amide coupling : Using reagents like HATU or EDCI with N-phenylacetamide derivatives to finalize the structure .
- Critical parameters : Solvent polarity (DMF vs. THF), temperature (60–80°C for cyclization), and stoichiometric ratios (1:1.2 for acetylating agents) significantly impact yields (reported 20–35% in analogs) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve piperazine/piperazinone protons (δ 3.0–4.5 ppm) and aromatic regions (δ 6.8–7.5 ppm) to confirm substitution patterns .
- HRMS (ESI+) : Validate molecular weight (calc. ~508.2 g/mol) with <2 ppm error .
- HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of synthetic routes or predict biological activity?
- Methodological Answer :
- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states, reducing trial-and-error in synthesis .
- Docking studies : Model the compound’s interaction with serotonin/dopamine receptors (targets for piperazine analogs) using AutoDock Vina. Focus on hydrogen bonding with 3-methoxyphenyl and acetamide moieties .
- ADMET prediction : Tools like SwissADME predict logP (~2.8) and BBB permeability, informing in vivo study design .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Assay standardization : Control variables like cell line (HEK-293 vs. CHO), incubation time (24–72 hr), and compound purity (HPLC-validated >95%) .
- Metabolite interference : Use LC-MS to rule out degradation products in cell-based assays .
- Structural analogs : Compare data with analogs (e.g., N-(2-fluoro-5-phenyl) derivatives) to identify substituent effects on activity .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
